2-t-Butoxy-3-iodopyrazine
Description
2-t-Butoxy-3-iodopyrazine is a halogenated pyrazine derivative featuring a tert-butoxy (–OC(CH₃)₃) group at the 2-position and an iodine atom at the 3-position of the pyrazine ring. Pyrazines are aromatic heterocycles with two nitrogen atoms, widely studied for their applications in pharmaceuticals, agrochemicals, and flavor chemistry. The tert-butoxy group is known for its steric bulk and electron-donating effects, while iodine introduces both steric and electronic modifications, enabling unique reactivity patterns such as halogen bonding or nucleophilic substitution .
Properties
Molecular Formula |
C8H11IN2O |
|---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
2-iodo-3-[(2-methylpropan-2-yl)oxy]pyrazine |
InChI |
InChI=1S/C8H11IN2O/c1-8(2,3)12-7-6(9)10-4-5-11-7/h4-5H,1-3H3 |
InChI Key |
XQMLLCHVHMECCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=CN=C1I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyrazine Derivatives
Structural and Functional Group Variations
Key structural analogs include methoxy-, alkyl-, and halogen-substituted pyrazines. Below is a comparative analysis based on substituent effects:
Table 1: Key Properties of 2-t-Butoxy-3-iodopyrazine and Analogs
Electronic and Steric Effects
Electron-Donating vs. Electron-Withdrawing Groups :
- The tert-butoxy group is strongly electron-donating, which could activate the pyrazine ring toward electrophilic substitution. However, the adjacent iodine atom, being electron-withdrawing, may counteract this effect, creating a unique electronic profile .
- Methoxy-substituted analogs (e.g., 2-Isobutyl-3-methoxypyrazine) exhibit enhanced aromatic stability and are less reactive toward electrophiles compared to halogenated derivatives .
Steric Hindrance :
- The tert-butoxy group’s bulkiness may hinder reactions at the 2-position, whereas smaller substituents like methoxy or isobutyl allow greater accessibility for chemical modifications .
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